molecular formula C30H26O4 B13992797 Bis(2,2-diphenylethyl) oxalate CAS No. 7512-05-2

Bis(2,2-diphenylethyl) oxalate

Cat. No.: B13992797
CAS No.: 7512-05-2
M. Wt: 450.5 g/mol
InChI Key: RDCUMLHEZGJHOE-UHFFFAOYSA-N
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Description

Bis(2,2-diphenylethyl) oxalate is an organic compound with the molecular formula C30H26O4 It is a derivative of oxalic acid, where the hydrogen atoms are replaced by 2,2-diphenylethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(2,2-diphenylethyl) oxalate typically involves the reaction of oxalyl chloride with 2,2-diphenylethanol in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride. The general reaction scheme is as follows:

(C6H5)2CHCH2OH+(COCl)2(C6H5)2CHCH2OCOCOOCH2CH(C6H5)2+2HCl\text{(C6H5)2CHCH2OH} + \text{(COCl)2} \rightarrow \text{(C6H5)2CHCH2OCOCOOCH2CH(C6H5)2} + 2 \text{HCl} (C6H5)2CHCH2OH+(COCl)2→(C6H5)2CHCH2OCOCOOCH2CH(C6H5)2+2HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Bis(2,2-diphenylethyl) oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the oxalate ester into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the oxalate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary alcohols.

Scientific Research Applications

Bis(2,2-diphenylethyl) oxalate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: The compound can be used in biochemical assays and as a probe for studying enzyme activities.

    Industry: Utilized in the production of polymers, coatings, and other materials with specific properties.

Mechanism of Action

The mechanism of action of bis(2,2-diphenylethyl) oxalate involves its interaction with molecular targets through its oxalate ester group. The compound can undergo hydrolysis to release oxalic acid and 2,2-diphenylethanol, which can further participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Bis(2,4,6-trichlorophenyl) oxalate
  • Bis(2,4-dinitrophenyl) oxalate
  • Bis(2,4,5-trichloro-6-carbopentoxyphenyl) oxalate

Uniqueness

Bis(2,2-diphenylethyl) oxalate is unique due to its specific structural features, which impart distinct chemical and physical properties. Compared to other oxalate esters, it has a higher molecular weight and different reactivity patterns, making it suitable for specialized applications in various fields.

Properties

CAS No.

7512-05-2

Molecular Formula

C30H26O4

Molecular Weight

450.5 g/mol

IUPAC Name

bis(2,2-diphenylethyl) oxalate

InChI

InChI=1S/C30H26O4/c31-29(33-21-27(23-13-5-1-6-14-23)24-15-7-2-8-16-24)30(32)34-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,27-28H,21-22H2

InChI Key

RDCUMLHEZGJHOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(COC(=O)C(=O)OCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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